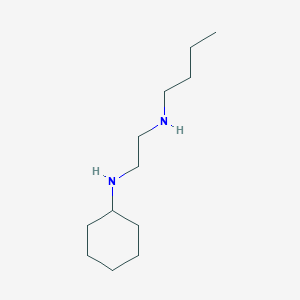

n-Butyl-n'cyclohexyl ethylenediamine

Description

Contextualizing Substituted Ethylenediamines within Modern Organic and Inorganic Chemistry

Ethylenediamine (B42938), with the chemical formula C₂H₄(NH₂)₂, is a archetypal bidentate chelating ligand in coordination chemistry. researchgate.netwikipedia.org It binds to a metal ion through its two nitrogen atoms, forming a stable five-membered ring. wikipedia.org This basic structure is the foundation for a vast family of N-substituted derivatives, where one or more of the amine hydrogens are replaced by other functional groups. acs.org

The introduction of substituents onto the nitrogen atoms dramatically influences the ligand's properties. These modifications allow chemists to:

Tune Steric Hindrance : Bulky substituents can control the coordination environment around a metal center, influencing the geometry of the resulting complex and creating specific pockets for substrate binding. scispace.commdpi.com

Modulate Electronic Properties : The electron-donating or withdrawing nature of the substituents alters the electron density on the nitrogen atoms, which affects the strength of the metal-ligand bond and the redox properties of the complex. mdpi.com

Introduce Chirality : The use of chiral substituents or the generation of stereogenic nitrogen centers upon coordination is a cornerstone of modern asymmetric catalysis, where metal complexes catalyze reactions to produce one enantiomer of a product preferentially. rsc.orgrsc.org

Consequently, substituted ethylenediamines are integral to the design of catalysts for enantioselective organic synthesis. scispace.comrsc.org Furthermore, they are crucial in forming a wide range of bioactive compounds and are precursors to more complex chelating agents like EDTA. wikipedia.org The specific nature of the N-substituents can also influence the structure and magnetic properties of polymetallic compounds. mdpi.com

Rationale for In-Depth Research on n-Butyl-n'cyclohexyl ethylenediamine

The specific compound, this compound, is of research interest due to its unique combination of two distinct substituent types on the ethylenediamine framework: a flexible, linear alkyl chain (the n-butyl group) and a bulky, rigid cycloaliphatic ring (the cyclohexyl group). This asymmetric substitution provides a compelling case for in-depth study.

The primary rationale for its investigation lies in the systematic exploration of structure-activity relationships in two key areas:

Catalysis : In metal-based catalysis, the ligand architecture is paramount. The combination of a sterically demanding cyclohexyl group with a more flexible n-butyl group can create a unique coordination sphere around a metal ion. This particular arrangement could offer advantages in controlling selectivity in catalytic reactions, such as Michael additions or polymerization, where the ligand's shape dictates the outcome. scispace.com

Medicinal Chemistry : Numerous ethylenediamine derivatives and their metal complexes are being investigated for therapeutic applications, including as anticancer and antimicrobial agents. Research on related compounds, such as esters of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid, has shown that the presence of both cyclohexyl and alkyl groups can lead to significant cytotoxic activity against cancer cell lines. Investigating a simpler, foundational ligand like this compound allows researchers to probe the fundamental contributions of these two substituent types to the biological activity of their corresponding metal complexes.

By studying this specific molecule, chemists can systematically assess how the interplay between a bulky, rigid group and a flexible alkyl chain affects the stability, geometry, and ultimately, the functional properties of the molecules it is incorporated into.

Overview of Key Research Areas and Methodological Approaches

Research into this compound and related compounds typically follows a well-defined path encompassing synthesis, characterization, and application-oriented studies.

Key Research Areas:

Synthesis and Purification : The primary step involves the efficient synthesis of the ligand itself. Common synthetic routes include the sequential N-alkylation of ethylenediamine or a protected derivative. For instance, reacting 1-naphthylamine (B1663977) with 2-chloroethanamine is a known method for producing an N-substituted ethylenediamine. wikipedia.org Alternative methods may involve reductive amination.

Coordination Chemistry : A major area of focus is the reaction of the ligand with various transition metal salts (e.g., copper, cobalt, platinum, zinc) to form new coordination complexes. Researchers study the stoichiometry and stereochemistry of these reactions. mdpi.comrsc.org

Structural Analysis : Determining the precise three-dimensional structure of the ligand and its metal complexes is crucial. This provides insight into bond lengths, bond angles, and coordination geometries, which are fundamental to understanding the compound's behavior.

Functional Application : The synthesized metal complexes are then tested for specific functions. In catalysis, this involves assessing their efficiency and selectivity in promoting organic reactions. In medicinal chemistry, this involves in vitro screening against cancer cell lines or microbial strains to determine their cytotoxic or inhibitory activity.

Methodological Approaches:

Synthesis and Characterization : Standard organic synthesis techniques are employed, followed by purification using methods like distillation or chromatography. The identity and purity of the compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Structural Elucidation : Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the metal complexes. mdpi.com

Physicochemical Studies : Techniques like UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements are used to probe the electronic properties and stability of the resulting complexes. mdpi.com

Through this combination of synthesis, characterization, and functional testing, a comprehensive understanding of this compound and its potential applications can be achieved.

Data Tables

Table 1: Properties of this compound This interactive table provides the known chemical properties for the target compound.

| Property | Value | Source |

| Chemical Name | N-Butyl-N'-cyclohexyl ethylenediamine | - |

| CAS Number | 886502-85-8 | chemicalbook.comguidechem.com |

| Molecular Formula | C₁₂H₂₆N₂ | chemicalbook.com |

| Molecular Weight | 198.35 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N'-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDYXVRDAACWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428545 | |

| Record name | n-butyl-n'cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-85-8 | |

| Record name | n-butyl-n'cyclohexyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for N Butyl N Cyclohexyl Ethylenediamine

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

Exploration of Alkylation and Amination Routes to the Core Ethylenediamine (B42938) Scaffold

A logical disconnection of the target molecule involves breaking the C-N bonds formed between the ethylenediamine core and the butyl and cyclohexyl substituents. This suggests a sequential alkylation approach starting from ethylenediamine. However, direct alkylation of ethylenediamine is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, tri-, and tetra-substituted products, as well as polysubstitution. researchgate.net To achieve the desired unsymmetrical substitution, a protecting group strategy is often necessary.

One potential pathway begins with the mono-alkylation of a large excess of ethylenediamine to favor the formation of N-substituted ethylenediamine. A more controlled approach involves the protection of one of the amino groups of ethylenediamine, for instance, with a tert-Butoxycarbonyl (Boc) group. karazin.ua The protected intermediate can then be alkylated with a butyl halide, followed by deprotection and subsequent alkylation with a cyclohexyl halide. Alternatively, the second alkylation step could proceed via reductive amination. The challenge in this route lies in the efficient and selective mono-protection and mono-alkylation of the ethylenediamine starting material.

Consideration of Reductive Amination Pathways involving Cyclohexanone (B45756) and n-Butanal Derivatives

Reductive amination represents a highly versatile and controllable method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com For n-Butyl-n'cyclohexyl ethylenediamine, two primary reductive amination pathways can be envisioned:

Pathway A: The reaction of N-butylethylenediamine with cyclohexanone. In this scenario, the pre-formed or in-situ generated N-butylethylenediamine undergoes a condensation reaction with cyclohexanone to form an imine or enamine intermediate, which is then reduced to the final product.

Pathway B: The reaction of N-cyclohexylethylenediamine with n-butanal. Similar to Pathway A, this involves the formation of an imine intermediate from N-cyclohexylethylenediamine and n-butanal, followed by reduction.

Reductive amination is generally preferred over direct alkylation due to better control over the degree of alkylation, thus minimizing the formation of over-alkylated byproducts. masterorganicchemistry.comnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). masterorganicchemistry.comorganic-chemistry.org

Development of Novel and Optimized Synthetic Protocols

The development of efficient synthetic routes for this compound focuses on maximizing yield, controlling selectivity, and adhering to the principles of sustainable chemistry.

High-Yielding and Stereoselective Synthesis Approaches for the Chemical Compound

Achieving high yields in the synthesis of unsymmetrical diamines like this compound is critically dependent on the chosen synthetic route. While the target molecule itself is achiral, the principles of stereoselective synthesis are relevant when considering potential side reactions or the synthesis of analogous chiral diamines. The catalytic asymmetric synthesis of 1,2-diamines is an active area of research, often involving strategies like the ring-opening of aziridines or the diamination of alkenes. rsc.orgrsc.org

For the synthesis of this specific compound, a stepwise procedure involving the formation of an imine followed by its reduction often provides higher yields compared to a one-pot reaction where all components are mixed together from the start. organic-chemistry.org The choice of solvent and reducing agent can significantly impact the reaction outcome. For instance, a one-pot tandem direct reductive amination followed by N-Boc protection has been shown to be highly efficient and selective for producing secondary amines, avoiding over-alkylation. nih.gov

A plausible high-yielding synthesis could involve the reductive amination of cyclohexanone with N-butylethylenediamine using sodium triacetoxyborohydride in a chlorinated solvent like dichloromethane (B109758) or 1,2-dichloroethane. This reagent is known for its mildness and selectivity.

Table 1: Analogous Reductive Amination Reactions for Secondary Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentanone | Ethylenediamine | NaBH₃CN | Methanol | 35 | chemicalbook.com |

| Various Aldehydes | Primary Amines | NaBH(OAc)₃ | Dichloromethane | 78-95 | nih.gov |

This table presents data from analogous reactions to illustrate the potential yields for the synthesis of this compound via reductive amination.

Investigation of Catalyst-Assisted Synthetic Routes

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. For the synthesis of this compound, several catalytic approaches can be considered, particularly for the reductive amination step.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts, are often employed for the hydrogenation of imine intermediates in reductive amination reactions. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. For example, the one-pot catalytic amination of cyclohexanone with aniline (B41778) has been efficiently performed in the liquid phase over a Pd/C catalyst. nih.gov Copper-based catalysts have also been investigated for the reductive amination of ketones with primary amines. researchgate.net

Homogeneous catalysts, such as iridium or rhodium complexes, can also be utilized for reductive amination, often with high efficiency and selectivity. rsc.orgresearchgate.net The choice of catalyst can influence the reaction conditions required, with some systems operating under high hydrogen pressure and temperature, while others proceed at ambient conditions.

Table 2: Catalyst Systems for Reductive Amination

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd/C | Heterogeneous | Cyclohexanone, Aniline | Liquid phase, reproducible activity | nih.gov |

| Cu-Cr-La/γ-Al₂O₃ | Heterogeneous | Triacetoneamine, n-Butylamine | High yield and selectivity | researchgate.net |

| Rhodium complexes | Homogeneous | Allylic amines, various amines | Access to unsymmetrical vicinal diamines | researchgate.net |

This table summarizes various catalytic systems that could be adapted for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. Several strategies can be employed to make the synthesis "greener".

One key principle is the use of catalytic methods over stoichiometric reagents, which reduces waste generation. As discussed previously, catalytic reductive amination is a prime example. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process.

Solvent selection is another critical aspect. Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a major focus of green chemistry research. Reductive amination reactions have been successfully carried out in water and under neat conditions. organic-chemistry.org

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is maximized in addition reactions like reductive amination. The biosynthesis of diamines from renewable feedstocks using engineered microorganisms is an emerging area that represents a highly sustainable approach, although its application to a specific, unsymmetrical diamine like the target compound is still a long-term goal. nih.gov

Solvent-Free and Atom-Economical Methodologies

The development of solvent-free and atom-economical synthetic routes is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. wikipedia.org One of the most attractive atom-economical approaches for synthesizing N-alkylated amines is the direct N-alkylation using alcohols, as the only byproduct generated is water. researchgate.netrsc.org This method avoids the use of alkyl halides, which produce salt byproducts that require disposal. wikipedia.orgacsgcipr.org

A plausible and highly atom-economical route to this compound involves the sequential or one-pot N-alkylation of ethylenediamine with butan-1-ol and cyclohexanol. This reaction can be performed under solvent-free conditions in a fixed-bed reactor, where the pre-heated gaseous reactants are passed over a solid catalyst bed. researchgate.netresearchgate.net This gas-phase reaction eliminates the need for solvents, simplifying product isolation and reducing environmental impact.

Another approach is reductive amination, which can be designed to be highly atom-economical. For instance, the reaction of cyclohexanone with N-butylethylenediamine, followed by reduction, would yield the target product. researchgate.netresearchgate.netyoutube.com The use of a catalytic hydrogenation step in this process is preferable to stoichiometric reducing agents to improve the atom economy.

Below is a table outlining hypothetical conditions for an atom-economical synthesis.

Table 1: Hypothetical Atom-Economical Synthesis Parameters

| Parameter | Method: Catalytic N-Alkylation with Alcohols |

|---|---|

| Reactants | Ethylenediamine, Butan-1-ol, Cyclohexanol |

| Catalyst | Heterogeneous Metal Oxide Catalyst |

| Conditions | Solvent-free, Gas-phase, 160-180°C |

| Key Advantage | High atom economy (water is the only byproduct) |

| Hypothetical Yield | 75-85% (mono-N-alkylation selectivity is a key challenge) researchgate.net |

Sustainable Catalyst Systems for Compound Synthesis

The choice of catalyst is critical for developing sustainable synthetic processes. For the N-alkylation of amines with alcohols, heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net

Research has demonstrated the efficacy of mixed metal oxide catalysts, such as CuO-NiO/γ-Al₂O₃, for the N-alkylation of ethylenediamine with various primary and secondary alcohols, including butan-1-ol and cyclohexanol. researchgate.netresearchgate.net These catalysts facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently dehydrogenated to an aldehyde or ketone on the catalyst surface, which then reacts with the amine before being hydrogenated by the captured hydrogen. researchgate.net This process is highly efficient and avoids the need for external hydrogen sources or reducing agents.

Zeolites, such as Hβ and HY, have also been investigated as shape-selective acid catalysts for reductive amination reactions, for instance, in the reaction between cyclohexanone and ammonia. researchgate.netutwente.nl Their well-defined pore structures can influence product selectivity, potentially favoring the desired unsymmetrically substituted product by controlling the access of reactants to the active sites.

Table 2: Comparison of Sustainable Catalyst Systems

| Catalyst System | Type | Key Advantages | Relevant Reaction |

|---|---|---|---|

| CuO-NiO/γ-Al₂O₃ | Heterogeneous Mixed Metal Oxide | Inexpensive, Recyclable, Efficient for N-alkylation with alcohols. researchgate.netresearchgate.net | N-Alkylation |

| Zeolites (e.g., Hβ, HY) | Heterogeneous Acid Catalyst | Shape-selective, Thermally stable, Can be tuned for specific reactions. researchgate.netutwente.nl | Reductive Amination |

| Palladium-N-heterocyclic carbenes (Pd-NHC) | Homogeneous Organometallic | High activity and selectivity, Stable under various conditions. researchgate.net | Reductive Amination |

Purification and Isolation Techniques for Research Applications

Achieving high purity is essential for the characterization and use of this compound in research applications. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Methodologies for High-Purity Compound Acquisition

Flash column chromatography is a standard and effective method for purifying organic compounds, including amines. However, the basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, resulting in poor separation, peak tailing, and potential compound degradation. biotage.comresearchgate.net

To overcome these issues, several strategies can be employed. One common method is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to neutralize the acidic sites on the silica. researchgate.net A more robust approach is to use a different stationary phase altogether. Amine-functionalized silica (KP-NH) provides a basic surface that minimizes undesirable interactions, allowing for efficient purification of amines with neutral solvent systems like heptane/ethyl acetate. biotage.com Basic alumina (B75360) is another suitable alternative to silica gel. researchgate.net

For highly polar amines, reversed-phase chromatography using an alkaline mobile phase (e.g., containing triethylamine) can be effective, as it renders the basic amine more lipophilic and thus more retentive. biotage.com

Table 3: Hypothetical Chromatographic Purification Protocol

| Parameter | Description |

|---|---|

| Stationary Phase | Amine-functionalized silica gel (60 Å, 40-63 µm) biotage.com |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Heptane (e.g., 5% to 50%) |

| Detection | UV (if applicable) or Thin Layer Chromatography (TLC) with staining (e.g., ninhydrin) |

| Post-Purification | Removal of solvent under reduced pressure |

Crystallization and Spectroscopic Purity Assessment for Research Standards

Following chromatographic purification, crystallization is often used as a final step to obtain the compound in a highly pure, crystalline form, suitable for research standards and unambiguous characterization. youtube.com The process involves dissolving the purified amine in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of well-defined crystals, while impurities tend to remain in the solvent. youtube.com The choice of solvent is critical and may require empirical screening.

Once a high-purity sample is obtained, its identity and purity must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. nih.gov ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the n-butyl and cyclohexyl groups and the ethylenediamine backbone. The integration of signals in the ¹H NMR spectrum can be used to verify the ratio of protons, while the absence of impurity signals confirms the high purity of the sample. nih.govconicet.gov.ar

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~2.7-2.9 | m | -CH₂-CH₂- (ethylenediamine bridge) |

| ~2.6 | t | -NH-CH₂- (butyl) | |

| ~2.4 | m | -NH-CH- (cyclohexyl) | |

| ~1.3-1.8 | m | Cyclohexyl & Butyl CH₂ groups | |

| ~1.0-1.3 | m | Cyclohexyl CH₂ groups | |

| ~0.9 | t | -CH₃ (butyl) | |

| ¹³C NMR | ~58-60 | - | -NH-CH- (cyclohexyl) |

| ~50-52 | - | -NH-CH₂- (ethylenediamine bridge) | |

| ~48-50 | - | -NH-CH₂- (butyl) | |

| ~47-49 | - | -CH₂-NH- (ethylenediamine bridge) | |

| ~32-34 | - | Cyclohexyl CH₂ | |

| ~30-32 | - | Butyl CH₂ | |

| ~25-27 | - | Cyclohexyl CH₂ | |

| ~20-22 | - | Butyl CH₂ |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

Coordination Chemistry of N Butyl N Cyclohexyl Ethylenediamine As a Ligand

Ligand Design Principles and Steric/Electronic Effects on Metal Coordination

The unique architecture of n-Butyl-n'cyclohexyl ethylenediamine (B42938), featuring two distinct substituents on the nitrogen atoms, introduces a combination of steric and electronic effects that significantly influence its coordination behavior with metal ions.

The n-butyl and cyclohexyl groups, being alkyl substituents, are electron-donating through an inductive effect. This donation of electron density to the nitrogen atoms increases their basicity compared to unsubstituted ethylenediamine. Consequently, the ligand can form stronger bonds with metal ions. The basicity of the two nitrogen atoms is not identical due to the different nature of the alkyl groups, which can lead to interesting coordination chemistry.

The denticity of n-Butyl-n'cyclohexyl ethylenediamine is expected to be bidentate, coordinating to a metal center through the lone pairs of electrons on both nitrogen atoms to form a stable five-membered chelate ring. washington.eduacs.org The presence of the bulky substituents does not alter the fundamental bidentate nature of the ethylenediamine backbone.

The n-butyl and cyclohexyl groups introduce significant steric bulk around the nitrogen donor atoms. mdpi.com The cyclohexyl group, being more rigid and larger than the n-butyl group, imposes greater steric constraints. This steric hindrance can influence the coordination geometry of the resulting metal complexes, potentially favoring specific isomers or coordination numbers. mdpi.com

| Substituent | Electronic Effect | Steric Effect |

| n-Butyl | Electron-donating (inductive effect), increasing amine basicity. | Moderate steric hindrance, influencing ligand packing and complex geometry. |

| Cyclohexyl | Electron-donating (inductive effect), increasing amine basicity. | Significant steric hindrance due to its bulky and rigid nature, strongly influencing coordination geometry and isomer stability. |

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with substituted ethylenediamine ligands is a well-established area of coordination chemistry. researchgate.netnih.govsci-hub.senih.gov

Complexes of this compound with various transition metals can be synthesized by reacting the ligand with a suitable metal precursor in an appropriate solvent. For instance, platinum(II) complexes can be prepared by reacting the ligand with K₂PtCl₄. nih.govnih.gov Similarly, ruthenium complexes can be synthesized from ruthenium precursors like [RuCl₂(PPh₃)₃] or arene-ruthenium dimers. researchgate.netuliege.bebendola.com Cobalt(III) and nickel(II) complexes are also readily accessible from their respective salt solutions. washington.eduacs.orgresearchgate.netnih.govresearchgate.net

It is possible to synthesize both homoleptic and heteroleptic complexes with this compound. Homoleptic complexes contain only one type of ligand, for example, [M(n-Bu-cy-en)₂]ⁿ⁺ or [M(n-Bu-cy-en)₃]ⁿ⁺, where 'n-Bu-cy-en' represents this compound. d-nb.info Heteroleptic complexes, on the other hand, contain more than one type of ligand. For example, a square planar platinum(II) complex could have the formula [Pt(n-Bu-cy-en)X₂], where X is a monodentate ligand like a halide. d-nb.info The synthesis of heteroleptic complexes often involves a stepwise reaction, where one ligand is introduced first, followed by the second.

| Metal | Potential Complex Type | Synthetic Precursor Example | Characterization Techniques |

| Platinum (Pt) | Square Planar (Pt(II)) | K₂[PtCl₄] nih.govnih.gov | NMR (¹H, ¹³C, ¹⁹⁵Pt), IR, Elemental Analysis |

| Ruthenium (Ru) | Octahedral (Ru(II), Ru(III)) | [RuCl₂(PPh₃)₃] uliege.be | NMR, UV-Vis, IR, Mass Spectrometry |

| Cobalt (Co) | Octahedral (Co(III)) | CoCl₂·6H₂O acs.orgresearchgate.net | UV-Vis, NMR, Circular Dichroism, X-ray Crystallography |

| Nickel (Ni) | Octahedral or Square Planar (Ni(II)) | Ni(NO₃)₂·6H₂O washington.edunih.gov | UV-Vis, Magnetic Susceptibility, IR, X-ray Crystallography |

Spectroscopic and Diffraction-Based Elucidation of Coordination Geometries and Electronic Structures

The ligand this compound is an unsymmetrical N,N'-disubstituted derivative of ethylenediamine. As a bidentate chelating agent, it coordinates to metal centers through its two nitrogen atoms, forming a stable five-membered ring. fiveable.melibretexts.org The coordination behavior, geometry, and electronic structure of its metal complexes can be thoroughly investigated using a combination of spectroscopic and diffraction techniques. While specific research on this exact ligand is limited, its properties can be reliably inferred from studies on closely related analogues such as N-(n-butyl)ethylenediamine and other N,N'-dialkylethylenediamines.

Vibrational Spectroscopy (e.g., IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy is a fundamental tool for confirming the coordination of a ligand to a metal ion. In the infrared (IR) and Raman spectra of this compound complexes, characteristic shifts in the vibrational frequencies of the ligand's functional groups provide direct evidence of ligand-metal bond formation. vnpgc.in

Upon complexation, the N-H stretching (ν(N-H)) and bending (δ(N-H)) vibrations are particularly sensitive to the coordination environment. In studies of N-(n-butyl)ethylenediamine complexes with Co(II), Ni(II), and Cu(II), the N-H bending vibration is observed as a strong band around 1588 cm⁻¹, while the N-H stretching vibration is found near 2974 cm⁻¹. researchgate.net The C-N stretching vibrations also shift upon coordination, typically appearing in the 1040–1170 cm⁻¹ range. researchgate.net

A crucial piece of evidence for coordination is the appearance of new absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. hspublishing.orgtsijournals.com For complexes of this compound, one would expect to observe these characteristic shifts, along with the distinct vibrational modes associated with the n-butyl and cyclohexyl substituents.

Table 1: Representative IR Frequencies (cm⁻¹) for Coordinated N-(n-Butyl)ethylenediamine This table is based on data for the closely related N-(n-butyl)ethylenediamine ligand and serves as an illustrative example. researchgate.net

| Vibration Type | Typical Wavenumber (cm⁻¹) | Comment |

|---|---|---|

| N-H Stretch | ~2974 | Indicates presence of coordinated secondary amine. |

| N-H Bend | ~1588 | Shift confirms chelation. |

| C-N Stretch | 1041 - 1166 | Frequencies shift upon coordination to metal center. |

Electronic Absorption and Emission Spectroscopy for d-Orbital Splitting and Charge Transfer

Electronic absorption (UV-Visible) spectroscopy provides insight into the electronic structure of transition metal complexes, particularly the splitting of the d-orbitals caused by the ligand field. The energy and intensity of d-d electronic transitions are diagnostic of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the strength of the ligand field. libretexts.org

For first-row transition metal complexes with amine ligands, weak d-d transitions typically appear in the visible region of the spectrum. Studies on N-(n-butyl)ethylenediamine complexes show absorption bands in the 198–355 nm range, with the exact positions being characteristic of the specific metal ion (Co(II), Cu(II), Ni(II)). researchgate.net The n-butyl and cyclohexyl groups of the target ligand are primarily σ-donors, and their electronic influence would modulate the ligand field strength exerted by the nitrogen atoms. This would, in turn, fine-tune the energy of the d-d transitions.

In addition to ligand-field transitions, charge-transfer bands may also be observed. These are typically much more intense than d-d bands and involve the promotion of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For a saturated amine ligand like this compound coordinated to a metal in a common oxidation state, LMCT bands would occur at higher energies, likely in the UV region.

Table 2: Illustrative Electronic Absorption Data for N-(n-Butyl)ethylenediamine Complexes This table is based on data for the closely related N-(n-butyl)ethylenediamine ligand and serves as an illustrative example. researchgate.net

| Metal Ion | Coordination Environment | Typical Absorption Range (nm) | Assignment |

|---|---|---|---|

| Co(II) | Octahedral | ~450-550 | d-d transitions (e.g., ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g) |

| Ni(II) | Octahedral | ~350-650 & ~650-1200 | d-d transitions (e.g., ³A₂g → ³T₂g, ³A₂g → ³T₁g) |

Advanced NMR Spectroscopic Studies for Solution-State Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and stereochemistry of diamagnetic coordination compounds in solution. libretexts.org For a complex of this compound with a diamagnetic metal ion such as Zn(II), Pt(II), or Cd(II), the ¹H and ¹³C NMR spectra would provide a detailed map of the ligand's structure. nih.govresearchgate.net

Upon coordination, the chemical shifts of the protons and carbons in the ligand backbone, particularly those on the carbons adjacent to the nitrogen atoms (the α-carbons), are expected to shift downfield due to the electron-withdrawing effect of the metal center. tsijournals.com The unsymmetrical nature of the ligand, with distinct n-butyl and cyclohexyl groups, would result in a complex but assignable spectrum.

Advanced 2D NMR techniques are essential for unambiguous assignment and structural analysis:

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling networks within the n-butyl and cyclohexyl fragments. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum. nih.gov

¹⁵N NMR , often performed using inverse-detection methods like HMBC (Heteronuclear Multiple Bond Correlation), is a direct probe of coordination. The nitrogen resonances are known to shift significantly (often upfield by many ppm) upon coordination to a metal center, providing conclusive evidence of M-N bond formation. researchgate.net

Furthermore, NMR is invaluable for studying stereochemistry and dynamic processes. The coordinated ethylenediamine backbone is not planar and undergoes rapid ring inversion in solution. The bulky and dissimilar substituents could influence the preferred conformation (gauche) and the energy barrier for this inversion. rsc.org

X-ray Diffraction Analysis of Single Crystals for Solid-State Structures and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a coordination compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.net

Although no crystal structure of a complex with this compound has been reported, the expected structural features can be predicted based on the vast library of known ethylenediamine-type complexes. scispace.com

Chelate Ring Conformation: The five-membered chelate ring is invariably puckered, adopting a gauche conformation to minimize steric strain. scispace.com

Bond Parameters: The M-N bond lengths and the N-M-N "bite angle" would be characteristic of the specific metal ion. For first-row transition metals, M-N bond lengths typically range from 2.0 to 2.2 Å, and the N-M-N bite angle is usually between 80° and 90°, constrained by the geometry of the chelate ring. scispace.com

Influence of Substituents: The n-butyl and cyclohexyl groups would occupy equatorial positions on the nitrogen atoms to minimize steric hindrance. Their orientation would significantly influence the crystal packing and the formation of intermolecular hydrogen bonds involving the N-H protons and any counter-ions or solvent molecules present in the crystal lattice. scispace.com

Table 3: Typical Solid-State Structural Parameters for Metal-Ethylenediamine (en) Type Complexes This table presents typical values from related structures to illustrate what would be expected for complexes of this compound.

| Metal Ion | Coordination Number | Geometry | Typical M-N Bond Length (Å) | Typical N-M-N Bite Angle (°) |

|---|---|---|---|---|

| Co(III) | 6 | Octahedral | 1.95 - 2.00 | ~85° |

| Ni(II) | 6 | Octahedral | 2.05 - 2.15 | ~82° |

| Cu(II) | 6 | Distorted Octahedral | 2.00 - 2.05 (eq), >2.3 (ax) | ~84° |

Main Group and Lanthanide/Actinide Metal Coordination Chemistry with the Chemical Compound

The coordination chemistry of this compound is not limited to transition metals. The nitrogen donor atoms can also form stable complexes with main group elements and f-block elements (lanthanides and actinides).

Main Group Metals

Lewis acidic main group elements readily form complexes with N-donor ligands. For example, ethylenediamine coordinates to aryltellurium(IV) halides to form stable, hexa-coordinated octahedral complexes. tsijournals.com Similarly, thermodynamic studies have shown that organotin(IV) cations form complexes with ethylenediamine in solution. journalijar.com It is expected that this compound would also coordinate to such main group centers. The steric bulk of the n-butyl and cyclohexyl substituents might influence the final coordination number and the stability of the resulting complexes compared to unsubstituted ethylenediamine. For instance, the bulky groups could favor lower coordination numbers or lead to distorted geometries.

Lanthanide and Actinide Metals

The coordination chemistry of lanthanides (Ln) and actinides (An) is dominated by ligands with hard donor atoms like oxygen, but nitrogen-donating ligands also play a role, particularly as components of polydentate chelators like EDTA (ethylenediaminetetraacetic acid). nih.govbyjus.com Simple diamines can bind to f-block elements, and ligands incorporating an ethylenediamine backbone are used to create highly stable complexes for applications such as MRI contrast agents. rsc.org

The stability of lanthanide complexes with a given ligand generally increases across the series from Lanthanum (La) to Lutetium (Lu). This trend is a direct consequence of the "lanthanide contraction," where the ionic radius of the Ln³⁺ ion decreases with increasing atomic number, leading to a higher charge density and stronger electrostatic interactions with the ligand. researchgate.net A similar trend is observed for the trivalent actinides. Therefore, it is predicted that the stability constants for the complexes of this compound with f-elements would follow this established trend.

Thermodynamic and Kinetic Studies of Complex Formation

Thermodynamic Stability

The formation of a metal complex with a chelating ligand like this compound is governed by thermodynamic principles, most notably the chelate effect. The formation of a five-membered chelate ring is entropically favored over the coordination of two separate monodentate amine ligands, resulting in significantly greater thermodynamic stability. gcnayanangal.comscispace.com

The n-butyl and cyclohexyl substituents on the nitrogen atoms would be expected to influence the basicity of the amine groups and introduce steric hindrance, thereby modifying the stability constants relative to unsubstituted ethylenediamine. Increased basicity generally leads to higher stability, while steric hindrance tends to decrease it.

| Metal Ion | log β₁ | log β₂ | log β₃ |

|---|---|---|---|

| Co(II) | 5.89 | 10.68 | 13.98 |

| Ni(II) | 7.47 | 13.84 | 18.28 |

| Cu(II) | 10.55 | 19.98 | - |

Kinetic Studies

Kinetic studies focus on the rates and mechanisms of complex formation and dissociation. For transition metal ions in aqueous solution, the rate of ligand substitution is often limited by the rate of water exchange from the metal's primary coordination sphere.

Studies on the formation of the Cu(II)-ethylenediamine complex have shown that the reaction is very fast and that the rate depends on the pH and the protonation state of the ligand. researchgate.net The neutral form of ethylenediamine reacts much faster than its protonated counterpart.

For this compound, the steric bulk of the cyclohexyl and n-butyl groups would likely play a significant role in the kinetics of complex formation. It is plausible that these bulky groups would sterically hinder the approach of the ligand to the metal center, resulting in a slower rate of complex formation compared to the less-substituted ethylenediamine. This steric effect could also increase the rate of acid-catalyzed dissociation of the complex.

Stability Constants and Ligand Exchange Kinetics

Stability Constants

The stability of a metal complex in solution is quantified by its stability constant (K), also known as the formation constant. wikipedia.orgscienceinhydroponics.com For a bidentate ligand like this compound (L), the reaction with a metal ion (M) can be represented by the equilibrium:

M + L ⇌ ML

The corresponding stability constant, K, is a measure of the strength of the metal-ligand interaction. A high value of K indicates the formation of a stable complex. scienceinhydroponics.com The chelate effect is a primary reason for the high stability of complexes with multidentate ligands like ethylenediamine compared to those with analogous monodentate ligands. wikipedia.org This effect is largely entropic in origin; the formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in a greater increase in the number of free particles (solvent molecules) in the system, leading to a favorable positive entropy change. wikipedia.org

However, the stability of chelate complexes is also strongly influenced by steric factors. acs.org The substitution of hydrogen atoms on the nitrogen donors of ethylenediamine with alkyl groups generally leads to a decrease in the stability of the resulting metal complexes. acs.orgacs.org This is attributed to steric hindrance between the alkyl groups, and between the alkyl groups and other ligands in the coordination sphere, which can weaken the metal-ligand bonds.

For this compound, the presence of both a sterically demanding cyclohexyl group and a somewhat less bulky n-butyl group would be expected to significantly decrease the stability of its complexes compared to those of unsubstituted ethylenediamine or even less hindered N-alkylated derivatives. acs.orgresearchgate.net The strain introduced by these bulky substituents can lead to longer, weaker metal-nitrogen bonds. mdpi.com

Illustrative Stability Constants

The following table presents hypothetical stability constant (log K) values to illustrate the expected trend for complexes with various ethylenediamine derivatives. The data are for demonstration purposes and are not experimental results for this compound.

| Metal Ion | Ligand | Hypothetical log K |

| Cu(II) | ethylenediamine | 10.7 |

| N-methylethylenediamine | 10.1 | |

| This compound | 8.9 | |

| Ni(II) | ethylenediamine | 7.5 |

| N-methylethylenediamine | 6.9 | |

| This compound | 5.8 |

This table is interactive. Users can sort the data by clicking on the column headers.

Ligand Exchange Kinetics

Ligand exchange kinetics refers to the study of the rates at which ligands in a coordination complex are replaced by other ligands. libretexts.org These reactions are fundamental to understanding the reactivity of metal complexes. solubilityofthings.com The rate and mechanism of ligand exchange are influenced by several factors, including the nature of the metal ion, the leaving ligand, the entering ligand, and steric effects within the complex. solubilityofthings.comnih.gov

Influence of Solvent and Temperature on Coordination Dynamics

Influence of Solvent

The solvent plays a crucial role in the dynamics of coordination complexes, influencing both their thermodynamic stability and kinetic lability. researchgate.netpsu.edu The choice of solvent can alter the rates of ligand substitution reactions significantly. solubilityofthings.com For complexes involving this compound, the solvent can affect the coordination dynamics in several ways:

Solvent as a Competitor: In coordinating solvents (e.g., water, methanol, DMSO), the solvent molecules can compete with this compound for coordination sites on the metal ion. This can lead to solvolysis reactions, where the chelating ligand is replaced by one or more solvent molecules. rsc.org

Solvation Effects: The solvent influences the stability of both the initial complex (reactant) and the transition state. The transfer free energy of the complex from one solvent to another reflects changes in solvation. researchgate.net The hydrophobic n-butyl and cyclohexyl groups may lead to preferential solvation by less polar components in a mixed solvent system, which can, in turn, affect the reactivity. libretexts.org

Solvent Viscosity and Polarity: The viscosity of the solvent can affect the diffusion rates of ligands, influencing the encounter frequency between the complex and the entering ligand. Solvent polarity can impact the energetics of bond breaking and bond making, especially if the reactant and transition state have different charge distributions.

Studies on related cobalt(III) amine complexes in various aqueous-organic solvent mixtures have shown that the relationship between reaction rate and solvent composition is often non-linear, indicating complex preferential solvation effects of both the initial and transition states. researchgate.netrsc.org

Influence of Temperature

Temperature is a critical parameter that affects both the position of the equilibrium (stability constant) and the rate of reaction (ligand exchange rate). fortunejournals.com

Effect on Stability Constants: The relationship between the stability constant (K) and temperature (T) is described by the van 't Hoff equation. The formation of metal-chelate complexes is typically an exothermic process (negative enthalpy change, ΔH°). fortunejournals.com According to Le Chatelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium to the left, favoring the dissociation of the complex and thus decreasing the value of the stability constant. fortunejournals.com

Effect on Ligand Exchange Rates: The rate of ligand exchange reactions, like most chemical reactions, increases with temperature. This relationship is described by the Arrhenius equation. A higher temperature provides the necessary activation energy for the ligand substitution process to occur more rapidly. nih.gov Therefore, while a complex of this compound may become less thermodynamically stable at higher temperatures, the rate at which it exchanges its ligand with others in solution will increase.

Illustrative Temperature Dependence

This table provides hypothetical data to demonstrate the expected effect of temperature on the stability and exchange rate of a metal complex with this compound.

| Temperature (°C) | Hypothetical log K | Hypothetical Rate Constant, k (s⁻¹) |

| 25 | 8.9 | 1.5 x 10⁻⁵ |

| 40 | 8.5 | 6.2 x 10⁻⁵ |

| 55 | 8.1 | 2.4 x 10⁻⁴ |

This table is interactive. Users can sort the data by clicking on the column headers.

Catalytic Applications and Mechanistic Pathways Involving N Butyl N Cyclohexyl Ethylenediamine Based Systems

Design and Synthesis of n-Butyl-n'cyclohexyl ethylenediamine-Derived Catalysts

The development of catalysts derived from specific diamine ligands is a cornerstone of modern chemical synthesis. The structural features of n-Butyl-n'-cyclohexyl ethylenediamine (B42938), with its distinct alkyl and cycloalkyl substituents on the nitrogen atoms, offer potential for creating unique steric and electronic environments in a catalytic system.

Metal-Organic Frameworks (MOFs) Incorporating the Chemical Compound as a Linker or Template

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.orgnih.gov The properties of MOFs, including their porosity, stability, and catalytic activity, are highly dependent on the nature of the organic linkers. wikipedia.org While ethylenediamine and its derivatives have been used to modify MOFs, for instance, by grafting them onto the metal coordination sites to enhance properties like CO2 sorption and water stability, specific examples incorporating n-Butyl-n'-cyclohexyl ethylenediamine as a primary linker in the framework's structure are not prominently documented in peer-reviewed literature. scienceopen.com

Theoretically, n-Butyl-n'-cyclohexyl ethylenediamine could be integrated into MOF structures, where its diamine functionality could coordinate to metal centers. The butyl and cyclohexyl groups would then project into the pores of the framework, influencing the size and chemical nature of the channels. This could be particularly relevant for size-selective catalysis.

Immobilization Strategies for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their reusability and simplifying product purification, thereby creating heterogeneous catalysts. u-tokyo.ac.jprsc.org Common supports include silica (B1680970), polymers, and even MOFs themselves. nih.gov Strategies for immobilization can involve covalent bonding, electrostatic interactions, or encapsulation. u-tokyo.ac.jp

Exploration of the Chemical Compound as a Chiral or Achiral Ligand in Organic Transformations

Diamine ligands are fundamental in coordination chemistry and catalysis, acting as bidentate ligands that can form stable complexes with a wide range of transition metals. The substituents on the nitrogen atoms play a crucial role in tuning the catalytic activity and selectivity of the resulting metal complexes. nih.gov The combination of a flexible n-butyl group and a more rigid cyclohexyl group in n-Butyl-n'-cyclohexyl ethylenediamine presents an interesting case for ligand design.

Asymmetric Catalysis Mediated by Chiral Derivatives of this compound (if applicable)

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a field of immense importance, particularly in the pharmaceutical and agrochemical industries. nih.gov Chiral ligands are central to this field, as they can transfer their stereochemical information to the substrate during a catalytic reaction. nih.gov

For n-Butyl-n'-cyclohexyl ethylenediamine to be used in asymmetric catalysis, it would need to be in a chiral form. This could be achieved by using a chiral ethylenediamine backbone, such as (1R,2R)-1,2-diaminocyclohexane instead of ethylenediamine, or by having chiral centers on the substituents. Assuming a chiral version of the ligand exists, it could be applied in various asymmetric transformations.

Enantioselective carbon-carbon bond forming reactions are a powerful tool for the construction of complex organic molecules. Chiral ligands are often employed to control the stereochemical outcome of these reactions. For instance, chiral N-heterocyclic carbenes (NHCs) derived from a chiral ethylenediamine backbone have shown high enantioselectivities in reactions like the synthesis of oxindoles. researchgate.net While there is no specific data for n-Butyl-n'-cyclohexyl ethylenediamine, related chiral diamine-based catalysts have been effective in Michael additions and other C-C bond forming reactions. acs.org

The steric and electronic properties imparted by the n-butyl and cyclohexyl groups could influence the enantioselectivity of such reactions by creating a well-defined chiral pocket around the metal center.

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral alcohols and amines. nih.gov Catalysts for these reactions often feature chiral diphosphine or diamine ligands in complex with metals like ruthenium, rhodium, or iridium. nih.govub.edu Iron complexes with tetradentate amine(imine)diphosphine ligands have also been shown to catalyze both asymmetric hydrogenation and transfer hydrogenation of ketones. acs.org

Chiral derivatives of n-Butyl-n'-cyclohexyl ethylenediamine, when complexed with a suitable metal, could theoretically be applied to the asymmetric hydrogenation of ketones, imines, and olefins. The enantioselectivity would be dependent on the precise structure of the chiral ligand and its interaction with the substrate in the transition state.

To illustrate the type of data generated in such studies, the following table shows representative results for the asymmetric transfer hydrogenation of various ketones using a chiral iron catalyst, which serves as an example of what might be expected from a successful catalytic system based on a chiral diamine ligand.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 99 | 97 | R |

| 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | 99 | 95 | R |

| 2-Acetylpyridine | 1-(2-Pyridyl)ethanol | 98 | 92 | R |

| Propiophenone | 1-Phenyl-1-propanol | 99 | 96 | R |

This table is illustrative and based on data for related chiral diamine ligand systems, as specific data for this compound is not available.

Based on a comprehensive search of available scientific literature, there is no specific research detailing the use of the chemical compound n-Butyl-n'-cyclohexyl ethylenediamine in the context of non-chiral catalytic applications, such as cross-coupling and polymerization, or associated mechanistic studies.

The requested article structure requires in-depth, scientifically accurate information, including detailed research findings and data tables, for the following specific areas:

Mechanistic Investigations of Catalytic Cycles

Role of Ligand Flexibility and Electronic Properties in Catalytic Efficiency

As no published data exists for "n-Butyl-n'-cyclohexyl ethylenediamine" within these specific catalytic contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. An attempt to create such an article would be without a factual basis and would not meet the standards of scientific accuracy.

Reaction Mechanisms and General Reactivity of N Butyl N Cyclohexyl Ethylenediamine

Nucleophilic Reactivity of the Amine Centers

The lone pair of electrons on each nitrogen atom makes n-Butyl-n'cyclohexyl ethylenediamine (B42938) a potent nucleophile, capable of reacting with a wide array of electrophilic species. The nucleophilicity of the two nitrogen atoms is expected to be similar, though the bulkier cyclohexyl group may sterically hinder the approach to its adjacent nitrogen atom compared to the more flexible n-butyl group.

Acylation: The reaction of n-Butyl-n'cyclohexyl ethylenediamine with acylating agents, such as acid chlorides or anhydrides, is expected to proceed via nucleophilic acyl substitution. This would result in the formation of amide linkages. Given the presence of two amine functionalities, mono- or di-acylation is possible, depending on the stoichiometry of the reactants. It is plausible that the less sterically hindered n-butyl-substituted nitrogen would react preferentially under kinetically controlled conditions.

Alkylation and Arylation: As a nucleophile, this compound can undergo N-alkylation or N-arylation reactions. For instance, reaction with alkyl halides would likely proceed through an S(_N)2 mechanism. sciencepublishinggroup.com The rate of this reaction would be sensitive to the steric hindrance of both the diamine and the alkyl halide. Due to the inherent basicity of the amine centers, competing elimination reactions (E2) may occur, particularly with sterically hindered alkyl halides. Arylation can be achieved using activated aryl halides or through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

| Reaction Type | Electrophile | Expected Product(s) | General Reaction Conditions |

| Acylation | Acetyl chloride | Mono- and/or Di-acylated diamine (Amide) | Aprotic solvent, often with a non-nucleophilic base |

| Alkylation | n-Butyl bromide | Tri- and/or Tetra-alkylated diamine | Polar aprotic solvent, heat |

| Arylation | Chlorobenzene | Mono- and/or Di-arylated diamine | Palladium catalyst, phosphine (B1218219) ligand, strong base |

This table presents expected reactions based on general principles of amine reactivity.

The classical formation of a Schiff base involves the condensation of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.net This reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net

Since this compound contains secondary amine groups, it cannot form a stable, neutral Schiff base in the traditional sense, as there is no proton on the nitrogen to be eliminated during the dehydration step. The reaction with an aldehyde or ketone would lead to the formation of an unstable carbinolamine, which upon dehydration would generate a cationic iminium salt. These iminium ions are highly reactive electrophiles. Alternatively, if the aldehyde or ketone possesses an α-proton, the carbinolamine intermediate could eliminate water to form an enamine.

Stereochemical Aspects of Reactions Involving the Chemical Compound

The presence of a chiral center on the cyclohexyl group (if substituted) or the formation of new stereocenters during a reaction would introduce significant stereochemical considerations.

While no specific studies on the stereoselective reactions of this compound are available, its potential as a chiral ligand in asymmetric catalysis is noteworthy. Chiral diamines are frequently used to create catalysts for enantioselective reactions. nih.gov If this compound were resolved into its enantiomers (assuming a chiral center), it could be employed as a ligand for metal catalysts, potentially inducing asymmetry in a variety of transformations, such as hydrogenations, epoxidations, or cyclopropanations. The steric and electronic asymmetry imparted by the n-butyl and cyclohexyl groups could lead to diastereoselectivity in reactions where the diamine itself is a reactant and a new stereocenter is formed.

Functionalization and Derivatization Strategies for Research Applications

Synthesis of n-Butyl-n'cyclohexyl ethylenediamine (B42938) Conjugates and Adducts

There is no available scientific literature on the synthesis of conjugates or adducts involving n-Butyl-n'cyclohexyl ethylenediamine.

Preparation of Fluorescent or Chromogenic Derivatives for Detection Research

Specific methods for the preparation of fluorescent or chromogenic derivatives of this compound have not been reported in scholarly articles. General amine-reactive fluorescent labels, such as dansyl chloride or fluorescein (B123965) isothiocyanate, could theoretically be used, but no studies have documented this application.

Derivatization for Enhanced Analytical Methodologies in Chemical Analysis

While derivatization is a common strategy to improve the analysis of amines, no methods have been specifically developed or validated for this compound.

Pre- and Post-Column Derivatization for Chromatographic Detection (e.g., HPLC, GC)

There are no published HPLC or GC methods that utilize pre- or post-column derivatization for the detection and quantification of this compound.

Applications in Mass Spectrometry for Ionization Enhancement and Structural Elucidation

No studies on the use of derivatization to enhance ionization or aid in the structural elucidation of this compound by mass spectrometry have been found.

Introduction of New Chemical Functionalities through Directed Derivatization

Research on the directed derivatization of this compound to introduce new chemical functionalities has not been published.

The absence of specific research on this compound makes it impossible to provide a detailed, evidence-based article on its functionalization and derivatization as requested. The field of chemical research is vast, and while methods exist for derivatizing similar structures, applying them to this specific compound without supporting literature would compromise scientific accuracy. Future research may address this gap, at which point a comprehensive review would be possible.

Computational and Theoretical Investigations of N Butyl N Cyclohexyl Ethylenediamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the behavior of molecules at the electronic level. nih.govunipd.it Methods like Density Functional Theory (DFT) are powerful tools for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. nrel.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis provides critical information about the distribution of electrons within a molecule, which dictates its chemical behavior. Key aspects of this analysis include the examination of frontier molecular orbitals and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. For n-Butyl-n'cyclohexyl ethylenediamine (B42938), the lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, making them the primary sites for electrophilic attack and coordination.

Charge Distribution: The distribution of electron density in a molecule can be quantified through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). nrel.govsemanticscholar.org The MEP map visually represents the charge distribution, highlighting electron-rich regions (nucleophilic sites) in red and electron-poor regions (electrophilic sites) in blue. In n-Butyl-n'cyclohexyl ethylenediamine, the nitrogen atoms would be the most electron-rich centers, while the hydrogen atoms of the amine groups would be relatively electron-poor.

Table 1: Hypothetical Electronic Properties of this compound This table is illustrative and based on general principles of quantum chemistry, as specific data for this compound is not available.

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating capability (nucleophilic) |

| LUMO Energy | Relatively High | Indicates poor electron-accepting capability |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability |

| Mulliken Charges | Negative charge on N atoms | Confirms nucleophilic nature of the amine groups |

| MEP Minimum | Located near N atoms | Identifies primary sites for electrophilic attack and H-bonding |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and cyclohexyl groups, along with the rotatable bonds of the ethylenediamine linker, means that this compound can exist in numerous conformations. libretexts.org Understanding these conformations is key to understanding its physical properties and how it interacts with other molecules.

Energy Landscapes and Preferred Conformations in Solution and Solid States

Conformational analysis aims to identify the different spatial arrangements of a molecule and their relative energies. libretexts.orgscribd.com For a flexible molecule like this compound, the potential energy surface can be complex. The cyclohexyl ring itself exists in chair, boat, and twist-boat conformations, with the chair form being the most stable. sapub.org Substituents on the cyclohexane (B81311) ring can adopt either axial or equatorial positions, with the equatorial position being generally favored to minimize steric hindrance (1,3-diaxial interactions). sapub.orgwikipedia.org

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different environments, such as in a solvent or in the solid state. nih.gov These simulations model the movement of atoms over time, providing insight into the most probable and lowest-energy conformations. researchgate.netresearchgate.net For this compound, simulations would likely show that extended, or "divergent," conformations are more stable in solution, minimizing intramolecular steric clashes. rsc.org

Ligand Flexibility and Dynamics in Metal Coordination

Ethylenediamine and its derivatives are excellent chelating ligands, forming stable complexes with transition metals. researchgate.netlibretexts.org The flexibility of this compound is a critical factor in its coordination chemistry. The sp³ hybridization of the nitrogen atoms and the rotatable C-C and C-N single bonds allow the ligand to adapt its conformation to suit the geometric requirements of different metal ions. rsc.orgresearchgate.net

MD simulations are particularly useful for studying the dynamics of the ligand when it is part of a metal complex. nih.gov These simulations can reveal how the ligand's flexibility influences the stability of the complex, the dynamics of the coordination sphere, and the accessibility of the metal center to other molecules. nih.gov The bulky butyl and cyclohexyl groups can provide steric protection to the metal center, influencing its reactivity and catalytic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful methods for exploring the mechanisms of chemical reactions. nih.gov This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a reaction involving this compound, such as its role as a base or a nucleophile, quantum chemical calculations can be used to model the reaction pathway. By calculating the energies of the transition states, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. d-nb.infofrontiersin.org

For instance, if this compound were used as a catalyst in a proton transfer reaction, computational modeling could elucidate the step-by-step mechanism, characterize the structure of the transition state, and explain the origins of its catalytic activity. These theoretical insights are invaluable for designing new catalysts and optimizing reaction conditions. nih.gov

Mechanistic Insights into Synthetic Steps and Catalytic Cycles

There is a notable absence of published research detailing the mechanistic pathways for the synthesis of this compound through computational analysis. Typically, the synthesis of such asymmetrical ethylenediamines would involve the sequential alkylation of ethylenediamine. A plausible synthetic route could involve the reaction of ethylenediamine with cyclohexanone (B45756) to form the Schiff base, followed by reduction and subsequent N-alkylation with a butyl halide. Alternatively, a direct reductive amination of cyclohexanone with N-butylethylenediamine could be envisioned.

A thorough computational investigation would typically employ Density Functional Theory (DFT) or other quantum mechanical methods to model the transition states and intermediates for each step of a proposed synthetic route. This would involve:

Mapping the Potential Energy Surface: Calculation of the energy changes as the reactants progress to products, identifying the lowest energy pathway.

Transition State Analysis: Locating and characterizing the transition state structures for key bond-forming and bond-breaking events. This would include vibrational frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Solvent Effects: Incorporation of solvent models to simulate the reaction conditions more accurately, as solvent polarity can significantly influence reaction rates and mechanisms.

Furthermore, if this compound were to be used as a ligand in a catalytic system, for example, in transition metal catalysis, computational studies would be invaluable for understanding the catalytic cycle. Such studies would model the coordination of the diamine to the metal center, the activation of substrates, and the product formation and catalyst regeneration steps. The electronic and steric properties of the n-butyl and cyclohexyl groups would be expected to play a crucial role in the stability and reactivity of the metal complex, influencing the efficiency and selectivity of the catalytic process.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity for this compound in various chemical transformations remains an unexplored area in computational chemistry. Generally, computational models can provide significant insights into how a molecule will behave in a reaction.

For this compound, key areas for computational prediction would include:

Protonation Sites: Determining the relative basicity of the two nitrogen atoms. The electronic environment of the nitrogen attached to the electron-donating butyl group would differ from that of the nitrogen attached to the bulkier cyclohexyl group. Computational calculations of proton affinities and pKa values could predict the more likely site of protonation.

Nucleophilicity: Quantifying the nucleophilic character of each nitrogen atom. This would be crucial in predicting the outcome of reactions with electrophiles. The less sterically hindered nitrogen would generally be expected to be the more reactive site, but electronic effects could modulate this.

Conformational Analysis: Due to the flexible ethyl bridge and the butyl group, this compound can adopt multiple conformations. Computational methods could identify the lowest energy conformers and the energy barriers between them. This information is critical as the reactivity of the molecule is dependent on its three-dimensional structure.

Modern approaches to reactivity prediction often involve machine learning models trained on large datasets of chemical reactions. rsc.orgmit.educhemrxiv.orgchemrxiv.org These models can predict outcomes such as regioselectivity and enantioselectivity with increasing accuracy. rsc.orgchemrxiv.org However, the development and training of such models require substantial amounts of data, which are currently unavailable for reactions involving this compound.

Interactive Data Table: Hypothetical Computational Data

In the absence of specific research, the following table represents a hypothetical set of calculated properties that would be the target of a computational study on this compound. These values are for illustrative purposes only and are not based on actual calculations.

| Calculated Property | Value (Hypothetical) | Method (Illustrative) |

| Proton Affinity (N-butyl) | 230 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

| Proton Affinity (N-cyclohexyl) | 225 kcal/mol | DFT/B3LYP/6-311+G(d,p) |

| Energy of HOMO | -5.8 eV | DFT/B3LYP/6-311+G(d,p) |

| Energy of LUMO | 1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.5 D | DFT/B3LYP/6-311+G(d,p) |

Exploration of N Butyl N Cyclohexyl Ethylenediamine in Advanced Materials Synthesis

Role as a Structure-Directing Agent (SDA) in Porous Materials Synthesis

Structure-directing agents (SDAs) are crucial organic molecules that guide the formation of porous materials like zeolites and metal-organic frameworks (MOFs), leading to specific pore sizes and channel structures. fujifilm.comiza-online.org The interaction between the SDA and the inorganic framework precursors is a key factor in determining the final topology of the material. mdpi.comnih.gov

Template Effects in Zeolite and Metal-Organic Framework Formation

The synthesis of zeolites and MOFs often employs organic molecules to act as templates or "structure-directing agents." iza-online.orgsigmaaldrich.com These agents are incorporated into the synthesis gel and influence the crystallization process, ultimately being encapsulated within the pores of the resulting crystalline material. mdpi.com The size, shape, and charge distribution of the SDA molecule can dictate the dimensions and connectivity of the pores in the final framework. rsc.orgnih.gov While numerous organic amines and quaternary ammonium (B1175870) salts have been investigated for this purpose, a thorough search of scientific literature and patents provides no specific evidence of n-Butyl-n'cyclohexyl ethylenediamine (B42938) being utilized as an SDA in the synthesis of either zeolites or MOFs. General principles of template-directed synthesis suggest that a molecule with the conformational flexibility of n-Butyl-n'cyclohexyl ethylenediamine could potentially influence pore formation, but no experimental data for this specific compound has been reported.

Influence of Compound Conformation on Pore Architecture

The conformation of an SDA molecule plays a significant role in templating specific framework topologies. rsc.org The relative arrangement of the butyl and cyclohexyl groups in this compound would be expected to influence its effectiveness as a potential SDA. However, without any empirical studies on its use in zeolite or MOF synthesis, any discussion on how its conformation might affect pore architecture would be purely speculative. There are no published research findings that analyze the conformational behavior of this compound within a crystallizing inorganic framework or its resulting impact on the material's pore structure.

Integration into Polymeric Materials and Surface Modifications

The incorporation of specific chemical functionalities into polymers and onto surfaces is a key strategy for developing advanced materials with tailored properties. Amines are a common class of compounds used for these purposes.

Incorporation into Functional Polymers as Amine-Containing Monomers

Functional polymers can be synthesized by incorporating monomers that contain specific chemical groups. While diamines are a fundamental class of monomers for the synthesis of various polymers, such as polyamides and polyimides, there is no information available in the scientific literature to suggest that this compound has been used as a functional monomer. The synthesis of polymers requires specific reactivity and compatibility of the monomers, and no studies have been published that characterize the polymerization behavior of this particular diamine.

Future Research Directions and Emerging Areas for N Butyl N Cyclohexyl Ethylenediamine

Synergistic Approaches: Combining n-Butyl-n'cyclohexyl ethylenediamine (B42938) with Other Functional Moieties

Future research into n-Butyl-n'cyclohexyl ethylenediamine is likely to explore the synergistic effects of its distinct substituents. The interplay between the linear, flexible n-butyl chain and the rigid, sterically demanding cyclohexyl ring could lead to novel applications when combined with other functional moieties. N-substituted ethylenediamine derivatives are recognized as crucial organic intermediates. asianpubs.org The strategic addition of other functional groups to the this compound scaffold could result in compounds with tailored properties for materials science, catalysis, and pharmaceuticals.

For instance, incorporating photoactive groups, such as azobenzenes or spiropyrans, could yield smart materials that respond to light. The cyclohexyl group might serve to create specific spatial arrangements in the solid state or in solution, influencing the photo-switching behavior of the appended moiety. Similarly, the introduction of moieties capable of hydrogen bonding, like ureas or amides, could enhance the self-assembly properties of the molecule, leading to the formation of ordered supramolecular structures.